molecular formula C19H22FN3O4 B1223939 1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1223939
M. Wt: 375.4 g/mol
InChI Key: XUBOMFCQGDBHNK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-gatifloxacin is the (S)-enantiomer of gatifloxacin. It is an enantiomer of a (R)-gatifloxacin.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

1-Cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones using this compound, which showed significant antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, Suresh et al. (2014) created derivatives that exhibited promising anti-tubercular and antibacterial activity, with some compounds showing significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis (Suresh et al., 2014).

Anti-Inflammatory Applications

In the field of anti-inflammatory research, Sultana et al. (2013) identified derivatives of this compound as potent anti-inflammatory agents. They found that certain analogs exhibited strong inhibitory effects on T-cell proliferation and phagocyte activity, indicating potential applications in immunomodulation (Sultana et al., 2013).

Synthesis and Structure-Activity Relationships

The compound has also been a subject of interest in the synthesis of new chemical structures with potential therapeutic applications. Chupakhin et al. (1992) explored reactions of N-aminoquinolones, including this compound, with various ketones, leading to the development of tricyclic compounds with potential biological activity (Chupakhin et al., 1992). Additionally, Xia et al. (2013) synthesized and identified N-substituted regioisomers of besifloxacin from similar compounds, contributing to the understanding of quinolone chemistry (Xia et al., 2013).

Spectroscopic and Photochemical Studies

Lin (2014) conducted IR and FT-ICR-MS studies on derivatives, providing insights into the compound’s fragmentation pathways and aiding in the development of analytical methods for similar compounds (Lin, 2014). Mella et al. (2001) investigated the photochemistry of ciprofloxacin, a related compound, in aqueous solutions, contributing to the understanding of the photostability and degradation processes of fluoroquinolones (Mella et al., 2001).

properties

Product Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1

InChI Key

XUBOMFCQGDBHNK-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
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1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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